

Application Notes and Protocols for Cell-based Assays Using Griffithsin

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Compound of Interest		
Compound Name:	Griffithazanone A	
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Introduction

Griffithsin (GRFT) is a potent antiviral lectin originally isolated from the red alga Griffithsia sp.[1] [2] It exhibits broad-spectrum activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Hepatitis C Virus (HCV), and Hantaan virus.[1][3][4][5] The primary mechanism of action for Griffithsin is the inhibition of viral entry into host cells.[6] This is achieved through high-affinity binding to the terminal mannose residues of N-linked high-mannose oligosaccharides present on the surface glycoproteins of these viruses.[1][4] By binding to and crosslinking these glycans, Griffithsin effectively prevents the virus from interacting with its host cell receptors, thereby neutralizing the virion.[1] Given its potent antiviral activity at nanomolar to picomolar concentrations and a favorable safety profile with low cytotoxicity, Griffithsin is a promising candidate for development as a topical microbicide or a systemic antiviral therapeutic agent.[1] [2][4]

These application notes provide an overview of the quantitative antiviral and cytotoxic profile of Griffithsin, along with detailed protocols for key cell-based assays to evaluate its efficacy and mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Griffithsin have been evaluated against numerous viruses in various cell lines. The following tables summarize the 50% effective concentration



(EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values reported in the literature.

Table 1: Antiviral Activity of Griffithsin (GRFT)

Virus	Strain/Isolat e	Cell Line	Assay Type	EC50/IC50	Reference(s
HIV-1	RF	CEM-SS	Cytopathic Effect Inhibition	0.156 nM	[7]
BaL (R5)	PBMC	p24 Antigen ELISA	0.78 nM	[8]	
Clade B isolates	TZM-bl	Pseudovirus Neutralization	<235 pM	[7]	_
Clade C isolates	TZM-bl	Pseudovirus Neutralization	<735 pM - 10 ng/mL	[7]	-
SARS-CoV	Urbani	Vero 76	Cytopathic Effect Inhibition	48 nM	[9]
SARS-CoV-2	Vero E6	Pseudovirus Infection	293 nM	[10]	
Hepatitis C Virus (HCV)	Huh-7	HCVcc System	13.9 nM	[4]	_

Table 2: Cytotoxicity of Griffithsin (GRFT)

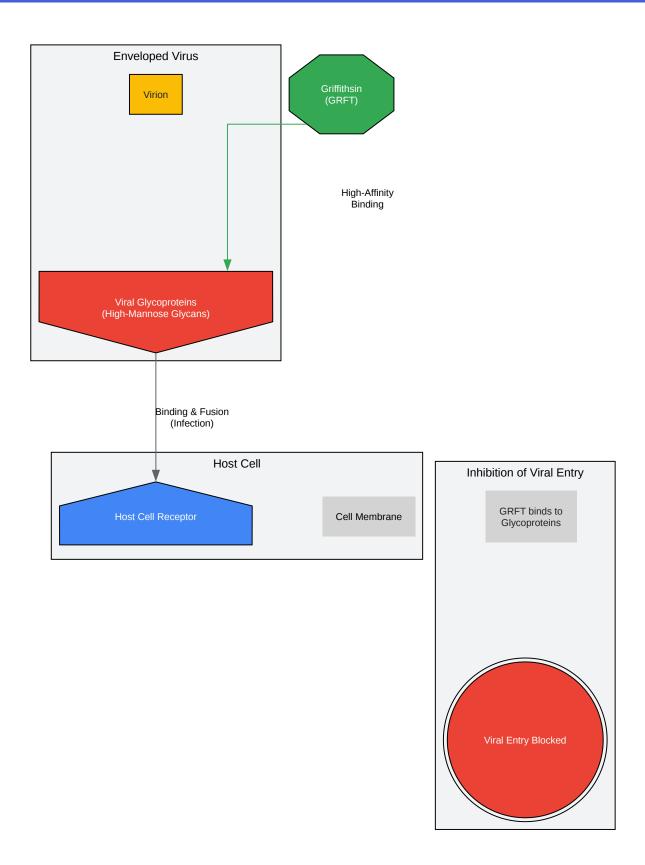


Cell Line	Assay Type	Duration of Exposure	CC50/IC50	Reference(s)
CEM-SS	>500 nM	[1]		
Vero 76	Microscopic	3-10 days	>1 μM	[9]
End1/E6E7, Ect1/E6E7	MTT Assay	3 days	>84 μM	[8]
VK2/E6E7	MTT Assay	3 days	Slightly reduced viability at high doses	[8]
mPBMC	Viability Assay	3 days	No significant cell death	[11]

Mechanism of Action and Signaling Pathways

Griffithsin's antiviral activity stems from its ability to physically obstruct the interaction between viral glycoproteins and host cell receptors. The following diagrams illustrate the mechanism of Griffithsin and the viral entry pathways it inhibits.





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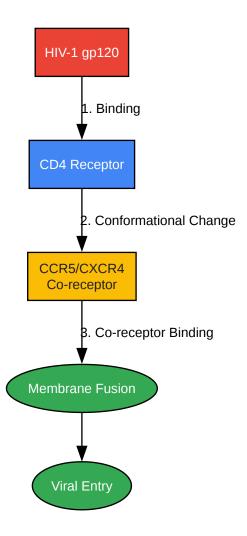
Caption: Mechanism of Griffithsin antiviral activity.



Inhibited Viral Entry Signaling Pathways

Griffithsin prevents the initiation of complex signaling cascades required for viral entry. Below are simplified diagrams of the entry pathways for HIV-1, SARS-CoV-2, and HCV, which are all inhibited by Griffithsin.

HIV-1 Entry Pathway

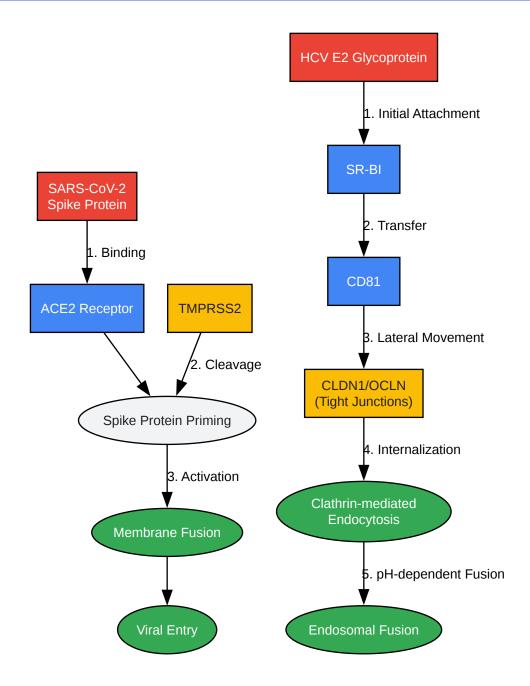


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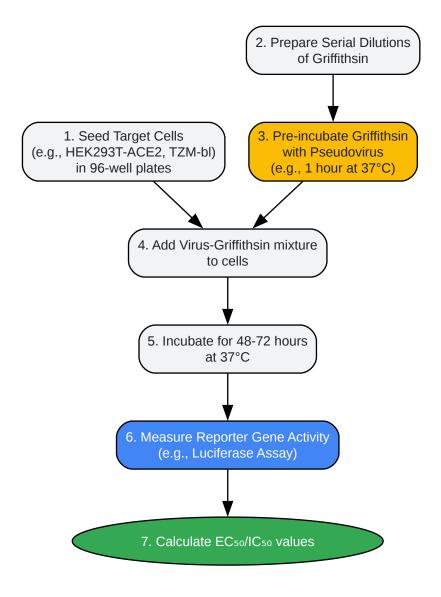
Caption: Simplified HIV-1 entry pathway.

SARS-CoV-2 Entry Pathway









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